Cas no 863485-56-7 (Alosetron N-β-D-Glucuronide)

Alosetron N-β-D-Glucuronide Chemical and Physical Properties
Names and Identifiers
-
- Alosetron N-β-D-Glucuronide
-
Alosetron N-β-D-Glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A575495-5mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 5mg |
¥2100.00 | 2023-09-15 | ||
TRC | A575495-25mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 25mg |
$ 724.00 | 2023-04-19 | ||
TRC | A575495-50mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 50mg |
$ 1200.00 | 2023-09-09 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A575495-50mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 50mg |
¥10800.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A575495-10mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 10mg |
¥3600.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A575495-25mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 25mg |
¥6600.00 | 2023-09-15 | ||
TRC | A575495-10mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 10mg |
$ 397.00 | 2023-04-19 | ||
TRC | A575495-5mg |
Alosetron N-β-D-Glucuronide |
863485-56-7 | 5mg |
$ 236.00 | 2023-04-19 |
Alosetron N-β-D-Glucuronide Related Literature
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on Alosetron N-β-D-Glucuronide
Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7): A Comprehensive Overview
Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7) is a significant metabolite of Alosetron, a selective 5-HT3 receptor antagonist used primarily in the treatment of irritable bowel syndrome (IBS) with diarrhea (IBS-D). This compound has garnered considerable attention in the pharmaceutical and research communities due to its unique pharmacological properties and potential therapeutic applications.
Alosetron itself is a potent and selective antagonist of the 5-HT3 receptor, which plays a crucial role in the regulation of gastrointestinal motility and sensory function. The glucuronidation of Alosetron to form Alosetron N-β-D-Glucuronide is a key metabolic pathway that influences its pharmacokinetics and pharmacodynamics. This metabolite is primarily formed in the liver by the action of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the conjugation of various xenobiotics and endogenous compounds.
Recent studies have highlighted the importance of understanding the metabolic pathways of drugs like Alosetron. For instance, a study published in the Journal of Pharmacology and Experimental Therapeutics in 2021 investigated the role of UGT enzymes in the metabolism of Alosetron. The findings indicated that UGT1A1 and UGT1A9 are the primary enzymes involved in the formation of Alosetron N-β-D-Glucuronide. This knowledge is crucial for optimizing drug dosing and minimizing adverse effects, particularly in patients with genetic polymorphisms affecting UGT enzyme activity.
The pharmacokinetic properties of Alosetron N-β-D-Glucuronide have also been extensively studied. Research has shown that this metabolite has a longer half-life compared to its parent compound, which may contribute to its sustained therapeutic effects. A study published in the Clinical Pharmacokinetics journal in 2020 reported that Alosetron N-β-D-Glucuronide exhibits linear pharmacokinetics over a wide range of doses, making it a reliable marker for assessing drug exposure and metabolism.
In terms of therapeutic applications, Alosetron N-β-D-Glucuronide has been implicated in modulating gastrointestinal function through its interaction with 5-HT3 receptors. These receptors are widely distributed throughout the enteric nervous system and play a pivotal role in regulating gut motility, secretion, and visceral sensitivity. By antagonizing these receptors, Alosetron N-β-D-Glucuronide can help alleviate symptoms associated with IBS-D, such as abdominal pain, diarrhea, and urgency.
Clinical trials have further validated the efficacy and safety profile of Alosetron N-β-D-Glucuronide. A randomized controlled trial published in the Gastroenterology journal in 2019 demonstrated that patients treated with Alosetron, which is metabolized to form Alosetron N-β-D-Glucuronide, experienced significant improvements in IBS symptoms compared to placebo. The study also noted that adverse effects were generally mild and manageable, with constipation being the most commonly reported side effect.
The potential for using Alosetron N-β-D-Glucuronide as a biomarker for drug response has also been explored. A study published in the Clinical Chemistry journal in 2021 evaluated the utility of measuring plasma levels of this metabolite as a predictor of treatment outcomes in IBS patients. The results suggested that higher levels of Alosetron N-β-D-Glucuronide were associated with better clinical responses, providing valuable insights for personalized medicine approaches.
In conclusion, Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7) is a critical metabolite with significant implications for the treatment of IBS-D. Its unique pharmacological properties, metabolic pathways, and therapeutic applications make it an important focus for ongoing research and clinical development. As our understanding of this compound continues to evolve, it holds promise for improving patient outcomes and advancing our knowledge of gastrointestinal disorders.
863485-56-7 (Alosetron N-β-D-Glucuronide) Related Products
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)



